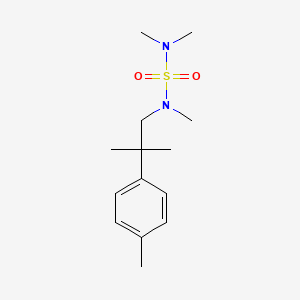
2-(4-Chlorophenyl)-1-propylsulfonylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-propylsulfonylazetidine is a chemical compound that belongs to the class of sulfonylazetidine derivatives. It has been studied for its potential use in medicinal chemistry due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been found to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Chlorophenyl)-1-propylsulfonylazetidine exhibits various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, the compound has been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine is its potential use in the development of novel therapeutics for various diseases, including inflammation and cancer. The compound has also been found to have a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of the compound is its complex synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for the research on 2-(4-Chlorophenyl)-1-propylsulfonylazetidine. One potential direction is the development of novel therapeutics based on the compound's pharmacological properties. The compound may also be used as a tool compound to study the mechanisms of inflammation and cancer progression. Additionally, further optimization of the synthesis method may improve the yield and scalability of the compound for large-scale production.
Conclusion
In conclusion, 2-(4-Chlorophenyl)-1-propylsulfonylazetidine is a promising compound with potential therapeutic applications in the fields of inflammation and cancer. The compound exhibits various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the compound's mechanism of action and to develop novel therapeutics based on its properties.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine involves a multistep reaction starting from 4-chlorobenzaldehyde. The reaction involves the use of various reagents and solvents, including sodium hydroxide, propylamine, and sulfuric acid. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-propylsulfonylazetidine has been studied for its potential use in medicinal chemistry. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in vitro and in vivo, demonstrating promising results in preclinical studies.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-propylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-2-9-17(15,16)14-8-7-12(14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIXBLIXDDXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-propylsulfonylazetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)


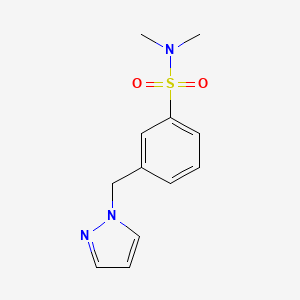


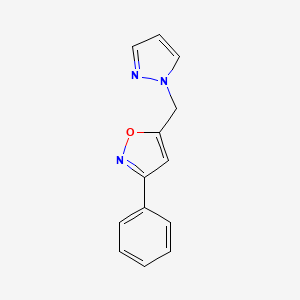
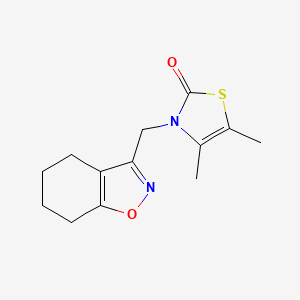
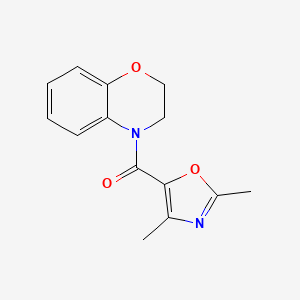
![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)

